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Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxamide

Cat. No.: B1297002

Introduction

2-Oxocyclohexanecarboxamide is a bicyclic organic compound containing a ketone and a
primary amide functional group. This guide provides an in-depth overview of its expected
spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). The information presented here is crucial for researchers and scientists
involved in drug development and organic synthesis for the structural elucidation and
characterization of this molecule.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived public data for 2-
Oxocyclohexanecarboxamide, the following tables summarize the predicted spectroscopic
data based on the analysis of its chemical structure and comparison with analogous
compounds.

Table 1: Predicted *H NMR Data (in CDCls, 400 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~70-75 brs 1H Amide N-H
~55-6.0 brs 1H Amide N-H
~3.2-34 m 1H H-2
~22-25 m 2H H-6
~18-21 m 4H H-3, H-5
~15-17 m 2H H-4

Table 2: Predicted 13C NMR Data (in CDCls, 100 MHz)

Chemical Shift (6) ppm

Assignment

~ 208 - 212 C=0 (Ketone)

~170-175 C=0 (Amide)

~50-55 C-2

~38-42 C-6

~25-30 C-3

~23-27 C-5

~20-25 C-14

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?)

Functional Group

~ 3350 - 3180 N-H stretch (Amide)
~ 2940 - 2860 C-H stretch (Aliphatic)
~ 1715 C=0 stretch (Ketone)
~ 1660 C=0 stretch (Amide I)
~ 1630 N-H bend (Amide II)

Table 4: Predicted Mass Spectrometry (Electron lonization) Data

m/z Proposed Fragment
141 [M]* (Molecular lon)
124 [M - NHs]*

97 [M - CONHz]*

84 [CsHsO]*

69 [CaHsO]*

55 [CaH7]*

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra of an amide compound like 2-

Oxocyclohexanecarboxamide is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of
a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5 mm NMR tube.

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/product/b1297002?utm_src=pdf-body
https://www.benchchem.com/product/b1297002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Tune and shim the spectrometer to the sample.

o Acquire a one-dimensional *H spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2
seconds, and a pulse angle of 30-45 degrees.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger
number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample such as 2-Oxocyclohexanecarboxamide, the Attenuated Total Reflectance
(ATR) or KBr pellet method is commonly employed. The thin solid film method is a
straightforward alternative.[1]

o Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or
acetone.[1]

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[1]

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.[1]
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Place the salt plate in the sample holder of the spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm~1,

o Acquire a background spectrum of the clean, empty salt plate to subtract from the sample
spectrum.

Mass Spectrometry (MS)

Electron lonization (EI) is a common technique for the mass spectrometric analysis of relatively
small, volatile organic molecules.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe or after separation by Gas Chromatography (GC). The
sample is vaporized in the ion source.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV).[2][3][4] This causes the ejection of an electron from the molecule, forming a
molecular ion ([M]*).[2][3][4]

o Fragmentation: The high energy of the electron beam often leads to the fragmentation of the
molecular ion into smaller, characteristic fragment ions.[2]

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-
Oxocyclohexanecarboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1297002#spectroscopic-data-of-2-
oxocyclohexanecarboxamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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